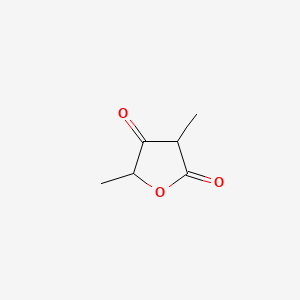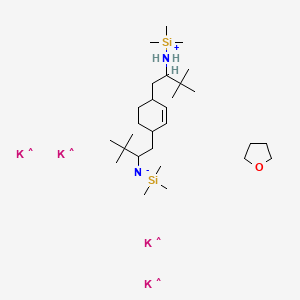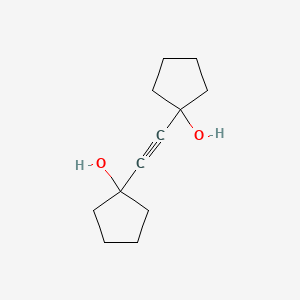
1,1'-Ethyne-1,2-diyldicyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Ethyne-1,2-diyldicyclopentanol is an organic compound with the molecular formula C12H18O2 It is characterized by the presence of a cyclopentanol group attached to an ethyne moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Ethyne-1,2-diyldicyclopentanol typically involves the reaction of cyclopentanol derivatives with acetylene under specific conditions. One common method includes the use of a base such as sodium amide (NaNH2) to deprotonate the cyclopentanol, followed by the addition of acetylene gas. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of 1,1’-Ethyne-1,2-diyldicyclopentanol may involve continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Ethyne-1,2-diyldicyclopentanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form saturated alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of halogenated cyclopentanol derivatives.
Applications De Recherche Scientifique
1,1’-Ethyne-1,2-diyldicyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1’-Ethyne-1,2-diyldicyclopentanol involves its interaction with various molecular targets. The ethyne moiety can participate in cycloaddition reactions, while the hydroxyl groups can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to potential biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethynyl-1-cyclohexanol: Similar structure but with a cyclohexanol group instead of a cyclopentanol group.
1,1’-(1,2-Ethanediyl)dicyclopentanol: Similar structure but with an ethane moiety instead of an ethyne moiety.
Propriétés
Numéro CAS |
5325-62-2 |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
1-[2-(1-hydroxycyclopentyl)ethynyl]cyclopentan-1-ol |
InChI |
InChI=1S/C12H18O2/c13-11(5-1-2-6-11)9-10-12(14)7-3-4-8-12/h13-14H,1-8H2 |
Clé InChI |
NHFDQQFYSLEYAF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(C#CC2(CCCC2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



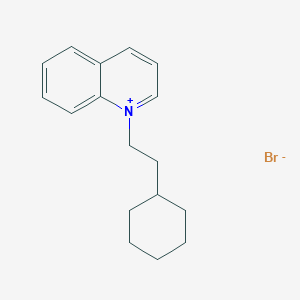


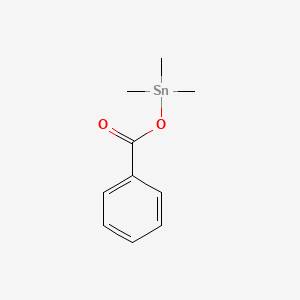
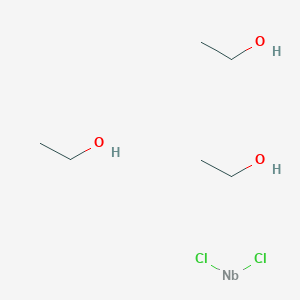



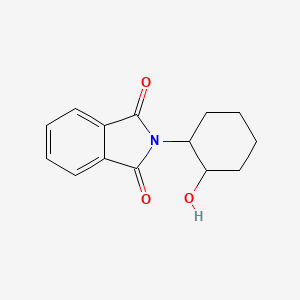

![3-[(2-Oxo-1,2-diphenylethyl)amino]benzoic acid](/img/structure/B14723808.png)
